REACTION_CXSMILES
|
[N+:1]([C:4]1[S:5][CH:6]=[CH:7][CH:8]=1)([O-])=O.[Sn].CO[CH:12](OC)[CH2:13][C:14](=[O:16])[CH3:15].[OH-].[Na+].[CH3:21]CO>Cl.[Cl-].[Cl-].[Zn+2].CCOC(C)=O>[S:5]1[C:4]2=[N:1][CH:12]=[C:13]([C:14](=[O:16])[CH3:15])[CH:21]=[C:8]2[CH:7]=[CH:6]1 |f:3.4,7.8.9,^3:8|
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C
|
Name
|
|
Quantity
|
12.9 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C=1SC=CC1
|
Name
|
|
Quantity
|
195 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
[Sn]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Sn]
|
Name
|
|
Quantity
|
39.6 g
|
Type
|
reactant
|
Smiles
|
COC(CC(C)=O)OC
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
160 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
75 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at 70° C. for 10 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at 20-30° C
|
Type
|
TEMPERATURE
|
Details
|
The brown solution was cooled down to ambient temperature
|
Type
|
WASH
|
Details
|
The combined extracts were washed with brine (2×50 mL)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was purified with chromatography (SiO2, EtOAc/hexane, v. 20/80, Rf=0.30)
|
Reaction Time |
10 h |
Name
|
|
Type
|
product
|
Smiles
|
S1C=CC=2C1=NC=C(C2)C(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.2 g | |
YIELD: PERCENTYIELD | 23% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |